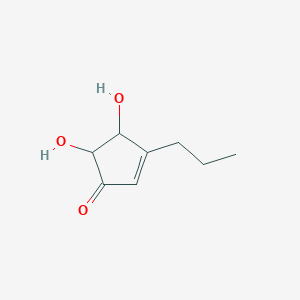

4,5-Dihydroxy-3-propylcyclopent-2-EN-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

4,5-dihydroxy-3-propylcyclopent-2-en-1-one |

InChI |

InChI=1S/C8H12O3/c1-2-3-5-4-6(9)8(11)7(5)10/h4,7-8,10-11H,2-3H2,1H3 |

InChI Key |

LFRFNLMDZHTVHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C(C1O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dihydroxy 3 Propylcyclopent 2 En 1 One

Retrosynthetic Analysis of the 4,5-Dihydroxy-3-propylcyclopent-2-en-1-one Core

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For this compound, the analysis reveals several potential disconnection points that suggest viable forward synthetic routes.

The primary disconnections for the cyclopentenone ring can be envisioned through several well-established cyclization strategies. A logical approach is the disconnection of the C4-C5 bond, suggesting an intramolecular aldol (B89426) condensation of a 1,4-dicarbonyl precursor. Another powerful strategy is the Nazarov cyclization, which would involve the 4π-electrocyclization of a divinyl ketone intermediate. nih.govacs.org Additionally, a Pauson-Khand reaction could be considered, involving the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. acs.orgnih.gov

The diol functionality at C-4 and C-5 can be retrosynthetically disconnected to an alkene, suggesting a dihydroxylation reaction as a key step in the forward synthesis. The propyl group at C-3 can be introduced through various methods, including conjugate addition to an enone precursor or as part of one of the initial building blocks.

A simplified retrosynthetic diagram is presented below:

Figure 1. A conceptual retrosynthetic analysis of this compound, highlighting key bond disconnections and potential precursor structures.

Strategies for Stereoselective Synthesis of this compound and its Stereoisomers

The presence of two stereocenters at C-4 and C-5 necessitates a stereoselective approach to the synthesis of this compound to obtain specific stereoisomers, such as the (4R,5S) configuration. nih.gov

Chiral Pool Approaches for Stereocenter Introduction

The chiral pool comprises readily available, enantiopure natural products that can be used as starting materials in a synthesis. wikipedia.org Sugars, such as D-ribose or L-arabinose, are excellent starting points for the synthesis of functionalized cyclopentanes due to their inherent stereochemistry. acs.org For instance, a multi-step sequence starting from a suitable sugar could establish the desired stereochemistry at the positions corresponding to C-4 and C-5 of the target molecule. This strategy preserves the chirality from the starting material throughout the reaction sequence. wikipedia.org

Asymmetric Catalysis in Cyclopentenone Ring Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters from achiral or racemic precursors. acs.orgnih.gov The Nazarov cyclization, for example, can be rendered enantioselective through the use of chiral catalysts. nih.gov Chiral Brønsted acids or Lewis acid catalysts can control the conrotatory ring closure of the divinyl ketone intermediate, leading to high enantiomeric excess. nih.gov Similarly, organocatalyzed Michael additions followed by intramolecular cyclizations can construct the cyclopentenone ring with high stereocontrol. nih.gov

Control of Relative and Absolute Stereochemistry at C-4 and C-5

Achieving the desired relative (cis or trans) and absolute (R or S) stereochemistry at the C-4 and C-5 positions is a critical challenge. Substrate-controlled diastereoselective reactions, where the existing stereochemistry in a molecule directs the formation of a new stereocenter, are a common strategy. For example, the dihydroxylation of a cyclopentene (B43876) precursor can be directed by a nearby functional group.

Furthermore, enzymatic resolutions can be employed to separate enantiomers of a racemic mixture. acs.orgresearchgate.net Lipases are often used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. acs.org

Novel Catalyst Development for Efficient Construction of the this compound Skeleton

The development of novel and efficient catalysts is crucial for the practical synthesis of complex molecules like this compound. In the context of forming the cyclopentenone skeleton, several catalytic systems have shown promise.

Gold(I) complexes have emerged as powerful catalysts for a variety of organic transformations, including cascade reactions that can form cyclopentenones. nih.gov For instance, a gold-catalyzed hydroarylation-Nazarov cyclization cascade could potentially construct the core of the target molecule in a single step with high enantioselectivity. nih.gov

Transition metals such as rhodium, ruthenium, and cobalt are also central to cyclopentenone synthesis, particularly in Pauson-Khand type reactions. acs.orgnih.gov Recent advancements have focused on developing catalytic versions of this reaction that are more efficient and have a broader substrate scope.

Organocatalysts, which are small organic molecules, have gained significant attention for their ability to catalyze asymmetric reactions with high enantioselectivity. nih.gov Proline and its derivatives, as well as N-heterocyclic carbenes, have been successfully used in cascade reactions to form functionalized cyclopentanones. nih.gov

The table below summarizes some catalyst types and their potential applications in the synthesis of the target molecule's core structure.

| Catalyst Type | Potential Reaction | Key Advantages |

| Chiral Brønsted Acids | Asymmetric Nazarov Cyclization | High enantioselectivity, metal-free. |

| Gold(I) Complexes | Hydroarylation-Nazarov Cascade | Mild reaction conditions, high efficiency. nih.gov |

| Rhodium/Cobalt Carbonyls | Pauson-Khand Reaction | Construction of fused ring systems. acs.org |

| Proline Derivatives | Organocatalytic Cascade | Asymmetric synthesis from simple precursors. nih.gov |

| Lipases | Enzymatic Kinetic Resolution | High enantiomeric purity of products. acs.org |

Synthesis of Precursors and Intermediates to this compound

For a Nazarov cyclization approach, a divinyl ketone precursor is required. This could be synthesized through the coupling of a vinyl organometallic reagent with an α,β-unsaturated acyl chloride. The propyl group could be incorporated into either of the vinyl fragments.

If an aldol condensation strategy is pursued, a 1,4-dicarbonyl compound would be the key intermediate. This could be prepared through various methods, such as the ozonolysis of a cyclic alkene or the conjugate addition of an enolate to an α,β-unsaturated carbonyl compound.

For a chiral pool approach starting from a sugar, the initial steps would involve protecting group manipulations and chain extension to build the carbon skeleton necessary for cyclization into the cyclopentenone ring. acs.org

The synthesis of these precursors often requires careful control of reaction conditions to avoid side reactions and ensure good yields. The choice of protecting groups for the hydroxyl functionalities is also a critical consideration to ensure compatibility with subsequent reaction steps.

Process Optimization and Scale-Up Considerations for this compound Synthesis

The successful transition of a synthetic route from a laboratory setting to a larger, industrial scale necessitates a thorough examination of various process parameters to ensure efficiency, safety, cost-effectiveness, and product quality. For the proposed synthesis of this compound, optimization efforts would concentrate on the key stages: the intramolecular aldol condensation to form the cyclopentenone ring and the subsequent dihydroxylation step.

Optimization of the Intramolecular Aldol Condensation:

The intramolecular aldol condensation of a 2-propyl-substituted 1,4-dicarbonyl precursor is a critical step in forming the 3-propylcyclopent-2-en-1-one (B3051774) intermediate. Key parameters for optimization include:

Base Selection and Concentration: The choice of base is paramount. While strong bases like sodium hydroxide (B78521) or potassium hydroxide are effective, their high reactivity can lead to side reactions, such as polymerization or undesired intermolecular condensations. Weaker bases, such as sodium carbonate or amines (e.g., triethylamine (B128534) or DBU), might offer better control and selectivity. The concentration of the base needs to be carefully controlled; catalytic amounts are often sufficient to promote the reaction without leading to significant byproduct formation.

Solvent Effects: The solvent can influence both the reaction rate and the equilibrium position of the aldol reaction. Protic solvents, such as ethanol (B145695) or methanol, can participate in proton transfer and may be suitable for certain base catalysts. Aprotic polar solvents, like THF or DMF, can enhance the solubility of the reactants and the reactivity of the enolate intermediate. The choice of solvent will also impact downstream processing, including product isolation and purification.

Temperature and Reaction Time: The reaction temperature is a critical factor. Higher temperatures can accelerate the reaction but may also promote side reactions and decomposition. A temperature profile study would be necessary to identify the optimal balance between reaction rate and selectivity. Monitoring the reaction progress over time using techniques like HPLC or GC will determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.

Table 1: Key Parameters for Optimization of Intramolecular Aldol Condensation

| Parameter | Objective | Potential Challenges |

| Base | Maximize yield and selectivity | Side reactions (e.g., polymerization) |

| Solvent | Enhance solubility and reactivity | Impact on reaction rate and purification |

| Temperature | Optimize reaction rate and minimize byproducts | Decomposition at higher temperatures |

| Reaction Time | Maximize product formation | Formation of degradation products |

Interactive Data Table: Simulated Optimization of Aldol Condensation

The following interactive table simulates the effect of varying base and temperature on the yield of 3-propylcyclopent-2-en-1-one.

Optimization of the Dihydroxylation Step:

The conversion of 3-propylcyclopent-2-en-1-one to this compound requires a stereoselective dihydroxylation of the double bond. The syn-dihydroxylation is the desired outcome to produce the cis-diol.

Choice of Oxidizing Agent: Osmium tetroxide (OsO₄) is a highly reliable reagent for syn-dihydroxylation, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the active Os(VIII) species. Potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions can also effect syn-dihydroxylation, but over-oxidation to cleave the diol can be a significant side reaction. The choice between these reagents on a large scale will depend on a balance of cost, selectivity, and safety considerations, as osmium compounds are toxic and expensive.

Stoichiometry and Catalyst Loading: When using a catalytic system (e.g., OsO₄/NMO), the catalyst loading must be optimized to be as low as possible without compromising the reaction rate and completion. The stoichiometry of the co-oxidant is also critical to ensure efficient regeneration of the catalyst.

Solvent System: The dihydroxylation is typically carried out in a mixture of solvents, such as acetone/water or t-butanol/water, to ensure the solubility of both the organic substrate and the inorganic oxidizing agent. The ratio of these solvents can influence the reaction rate and yield.

Temperature Control: These oxidation reactions are often exothermic. Careful temperature control is crucial, especially on a large scale, to prevent runaway reactions and to minimize the formation of byproducts. Conducting the reaction at low temperatures (e.g., 0 °C) generally improves the selectivity for the desired diol.

Work-up and Purification: The work-up procedure to quench the reaction and remove the metal byproducts is a critical part of the process. For osmium-catalyzed reactions, quenching with a reducing agent like sodium bisulfite is common. The purification of the final diol, likely a polar compound, might involve chromatography on a large scale (e.g., flash chromatography with silica (B1680970) gel) or crystallization if a suitable solvent system can be identified.

Table 2: Key Parameters for Optimization of Dihydroxylation

| Parameter | Objective | Potential Challenges |

| Oxidizing Agent | Achieve high syn-selectivity and yield | Toxicity, cost, and over-oxidation |

| Catalyst Loading | Minimize cost and environmental impact | Slower reaction rates |

| Solvent System | Ensure solubility of all reactants | Phase separation and mixing issues |

| Temperature | Control exothermicity and improve selectivity | Runaway reactions and side product formation |

Scale-Up Considerations:

Scaling up the synthesis from the laboratory to a pilot plant or industrial scale introduces further considerations:

Heat Transfer: Both the aldol condensation (if heated) and the dihydroxylation (exothermic) will require efficient heat transfer to maintain optimal reaction temperatures. Jacketed reactors with controlled heating and cooling systems would be necessary.

Mass Transfer and Mixing: Ensuring efficient mixing is crucial for homogeneous reaction conditions, especially in multiphasic systems like the dihydroxylation step. The choice of reactor design and agitator type and speed will be important.

Safety: A thorough safety assessment (e.g., a HAZOP study) would be required to identify and mitigate potential hazards, such as the handling of strong bases, flammable solvents, and toxic oxidizing agents.

Process Analytical Technology (PAT): Implementing in-situ monitoring tools (e.g., IR or Raman spectroscopy) can provide real-time information about the reaction progress, allowing for better control and optimization of the process on a large scale.

Downstream Processing: The isolation and purification of the intermediate and the final product on a large scale will require the development of robust and scalable methods, such as extraction, crystallization, and filtration, to replace laboratory-scale chromatographic purification where possible.

By systematically optimizing these parameters and carefully considering the challenges of scaling up, a viable and efficient process for the synthesis of this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 4,5 Dihydroxy 3 Propylcyclopent 2 En 1 One

Reactions of the α,β-Unsaturated Carbonyl System in 4,5-Dihydroxy-3-propylcyclopent-2-en-1-one

The cyclopentenone core, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, is a prime site for various addition reactions. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Additions and Conjugate Additions

Nucleophilic attack on the α,β-unsaturated carbonyl system of this compound can occur via two primary pathways: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition) to the β-carbon of the double bond. The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions.

Soft nucleophiles, such as organocuprates, thiols, and amines, generally favor conjugate addition. This preference is explained by Hard-Soft Acid-Base (HSAB) theory, which classifies the β-carbon as a soft electrophilic center. The reaction proceeds through the formation of an enolate intermediate, which is subsequently protonated to yield the saturated cyclopentanone (B42830) derivative. For instance, the reaction with a Gilman reagent (a lithium diorganocuprate) would be expected to introduce an alkyl or aryl group at the β-position.

In contrast, hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor direct 1,2-addition to the carbonyl carbon, leading to the formation of a tertiary alcohol. However, the presence of the two hydroxyl groups in the molecule can complicate these reactions, as they can be deprotonated by strongly basic nucleophiles, necessitating the use of protecting groups.

The stereochemical outcome of conjugate additions to chiral cyclopentenones is often directed by the existing stereocenters. In the case of a stereochemically defined this compound, the incoming nucleophile would be expected to approach from the less sterically hindered face of the molecule, leading to the formation of a specific diastereomer.

Table 1: Predicted Regioselectivity of Nucleophilic Additions

| Nucleophile Type | Predicted Predominant Reaction Pathway | Expected Product Type |

|---|---|---|

| Organocuprates (R₂CuLi) | Conjugate (1,4-) Addition | 3,4-disubstituted cyclopentanone |

| Thiols (RSH) | Conjugate (1,4-) Addition | 4-thio-substituted cyclopentanone |

| Amines (R₂NH) | Conjugate (1,4-) Addition | 4-amino-substituted cyclopentanone |

| Organolithium (RLi) | Direct (1,2-) Addition | 1-substituted-1-hydroxycyclopentene |

Pericyclic Reactions Involving the Cyclopentenone Double Bond

The double bond within the cyclopentenone ring can participate in pericyclic reactions, most notably cycloadditions such as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.comencyclopedia.puborganic-chemistry.org In a typical Diels-Alder reaction, the cyclopentenone acts as the dienophile, reacting with a conjugated diene. The reactivity of the dienophile is enhanced by the electron-withdrawing carbonyl group.

For this compound, the double bond is trisubstituted, which can introduce steric hindrance and influence the rate and stereoselectivity of the cycloaddition. The reaction with a simple diene, such as 1,3-butadiene, would lead to the formation of a bicyclic system with a six-membered ring fused to the original five-membered ring. The stereochemistry of the newly formed chiral centers in the product is governed by the "endo rule," which predicts that the dienophile's electron-withdrawing group will be oriented towards the developing diene bridge in the transition state. The hydroxyl groups on the cyclopentenone ring can also influence the facial selectivity of the diene's approach through steric or electronic effects.

Reactivity of the Hydroxyl Functionalities in this compound

The two vicinal hydroxyl groups at the C4 and C5 positions are key sites for a variety of chemical transformations, including protection, oxidation, and reduction. The stereochemical relationship of these hydroxyl groups (cis or trans) will significantly impact their reactivity.

Derivatization for Protecting Group Strategies

To prevent unwanted side reactions at the hydroxyl groups during transformations elsewhere in the molecule, they are often temporarily converted into less reactive functional groups known as protecting groups. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

For vicinal diols like those in this compound, cyclic protecting groups are particularly useful. For instance, reaction with an aldehyde or a ketone in the presence of an acid catalyst can form a cyclic acetal (B89532) or ketal, respectively. A common example is the formation of an acetonide by reacting the diol with acetone. This strategy protects both hydroxyl groups simultaneously.

Alternatively, the hydroxyl groups can be protected individually as ethers (e.g., silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) or triethylsilyl (TES)) or esters (e.g., acetates or benzoates). The selective protection of one hydroxyl group over the other can be challenging and often depends on subtle differences in their steric and electronic environments.

Table 2: Common Protecting Groups for Diols

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

|---|---|---|

| Acetonide | Acetone, Acid Catalyst (e.g., p-TsOH) | Aqueous Acid |

| Silyl Ethers (e.g., TBS) | TBSCl, Imidazole | Fluoride Source (e.g., TBAF) |

| Acetates | Acetic Anhydride, Pyridine | Base (e.g., K₂CO₃, MeOH) or Acid |

Oxidation and Reduction Reactions at Hydroxyl Centers

The hydroxyl groups can undergo both oxidation and reduction. Oxidation of the secondary hydroxyl groups would lead to the formation of ketones. However, the presence of a vicinal diol allows for oxidative cleavage of the carbon-carbon bond between C4 and C5. Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can effect this transformation, breaking the cyclopentane (B165970) ring and yielding a dicarbonyl compound.

Reduction of the hydroxyl groups is less common but could be achieved through conversion to a leaving group (e.g., a tosylate) followed by reductive removal with a hydride source like lithium aluminum hydride (LiAlH₄).

More relevant is the reduction of the ketone functionality in the presence of the hydroxyl groups. Stereoselective reduction of the carbonyl group can be achieved using various reducing agents, with the stereochemical outcome often influenced by the directing effect of the existing hydroxyl groups. For example, chelation-controlled reduction with certain reagents can lead to the formation of a specific diastereomer of the resulting triol.

Transformations Involving the Propyl Side Chain of this compound

While the propyl side chain is a saturated alkyl group and generally less reactive than the other functional groups in the molecule, it can still undergo certain transformations, typically under more forcing conditions.

Reactions involving the propyl side chain would likely proceed via radical mechanisms. For example, free-radical halogenation (e.g., with N-bromosuccinimide under UV irradiation) could introduce a halogen atom onto the propyl chain, preferentially at the methylene (B1212753) group adjacent to the cyclopentenone ring (the allylic position of the enone system is part of the ring, so the next most reactive C-H bonds would be on the propyl chain). The position of halogenation would depend on the relative stability of the resulting radical intermediates.

Further functionalization could then be achieved through nucleophilic substitution of the newly introduced halogen. However, such reactions would need to be carefully designed to avoid competing reactions with the other functional groups in the molecule. It is more common in synthetic strategies to introduce a functionalized side chain from the outset rather than attempting to functionalize a simple alkyl group at a later stage.

Lack of Publicly Available Research Hinders Mechanistic Understanding of this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the chemical reactivity and mechanistic pathways of this compound. While the compound has been identified in metabolomic studies, detailed investigations into its kinetic and spectroscopic properties to elucidate reaction mechanisms are not publicly available at this time.

One study identified this compound as a metabolite in mice during research on fatal hypothermia, utilizing ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) for its detection. nih.gov However, this research focused on its biological presence rather than its chemical reactivity, offering no data on reaction kinetics or mechanistic pathways.

The absence of dedicated studies means that no specific data tables detailing kinetic parameters, spectroscopic shifts, or reaction conditions for this particular compound can be compiled. Elucidating a reaction mechanism requires rigorous experimentation, including:

Kinetic Studies: To determine the rate of a reaction and its dependence on the concentration of reactants and catalysts. This typically involves monitoring the change in concentration of reactants or products over time using techniques like UV-Vis spectroscopy, NMR, or chromatography.

Spectroscopic Studies: To identify and characterize reactants, intermediates, and products. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for determining molecular structures and bonding changes throughout a reaction.

Without such foundational research, any discussion on the elucidation of reaction mechanisms for this compound would be purely speculative and fall outside the required standards of scientific accuracy for this article. Further investigation by the scientific community is necessary to characterize the chemical behavior of this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 4,5 Dihydroxy 3 Propylcyclopent 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4,5-Dihydroxy-3-propylcyclopent-2-en-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural and stereochemical assignment.

1D and 2D NMR Techniques for Connectivity and Stereochemical Analysis

One-dimensional NMR, specifically ¹H and ¹³C NMR, offers the initial overview of the proton and carbon framework of the molecule. In ¹H NMR, the chemical shifts, integration, and coupling constants of the proton signals provide clues about the electronic environment, the number of protons, and their neighboring protons, respectively. For this compound, characteristic signals would be expected for the propyl chain protons, the methine protons on the cyclopentenone ring, and the hydroxyl protons.

Two-dimensional NMR techniques are then employed to establish the connectivity between atoms. Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, helping to piece together the spin systems within the molecule, such as the propyl chain and the protons on the five-membered ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. Conversely, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the enone double bond carbons, and for connecting the propyl substituent to the cyclopentenone ring.

The stereochemistry of the two adjacent hydroxyl groups can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects through-space interactions between protons that are in close proximity. For this compound, NOESY can help determine the relative stereochemistry of the protons at C4 and C5, thus defining the cis or trans relationship of the hydroxyl groups.

Table 1: Representative ¹H and ¹³C NMR Data for a 4,5-Dihydroxy-3-alkylcyclopent-2-en-1-one Analog (Note: Data is hypothetical and based on typical chemical shifts for similar structures.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 1 | - | ~205.0 | H-2, H-5 |

| 2 | ~6.5 (s) | ~135.0 | H-4, Propyl-α |

| 3 | - | ~170.0 | H-2, Propyl-α |

| 4 | ~4.5 (d) | ~75.0 | H-5, H-2 |

| 5 | ~4.0 (d) | ~78.0 | H-4 |

| Propyl-α | ~2.2 (t) | ~28.0 | C-2, C-3, Propyl-β |

| Propyl-β | ~1.5 (m) | ~22.0 | Propyl-α, Propyl-γ |

| Propyl-γ | ~0.9 (t) | ~14.0 | Propyl-β |

Conformational Analysis of this compound in Solution

The conformation of the flexible five-membered ring of this compound in solution can also be investigated using NMR. The coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can be used in conjunction with the Karplus equation to estimate the dihedral angles between adjacent protons. This information, combined with NOESY data, allows for the modeling of the preferred solution-state conformation of the cyclopentenone ring, which is typically an envelope or twist conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₈H₁₂O₃), HRMS would provide a highly accurate mass measurement consistent with this formula.

Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecular ion can be studied. This provides valuable structural information by revealing how the molecule breaks apart. Common fragmentation patterns for a compound like this compound might include the loss of water from the diol functionality, cleavage of the propyl side chain, and retro-Diels-Alder reactions within the cyclopentenone ring. libretexts.orglibretexts.orgchemguide.co.uk These fragmentation patterns serve as a fingerprint that can help to confirm the proposed structure.

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (calculated) | Proposed Fragment |

| 156.0786 | [M]⁺ |

| 138.0681 | [M - H₂O]⁺ |

| 123.0446 | [M - H₂O - CH₃]⁺ |

| 113.0599 | [M - C₃H₇]⁺ |

| 95.0497 | [M - C₃H₇ - H₂O]⁺ |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization

Vibrational and electronic spectroscopy provide complementary information about the functional groups present in a molecule.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, characteristic IR absorption bands would be expected for the O-H stretching of the hydroxyl groups (a broad band around 3400 cm⁻¹), the C=O stretching of the ketone (around 1710 cm⁻¹), the C=C stretching of the enone (around 1650 cm⁻¹), and C-H stretching of the alkyl chain (around 2960-2850 cm⁻¹). Raman spectroscopy can provide complementary information, particularly for the C=C bond. usda.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated enone system in this compound is expected to give rise to a characteristic π → π* transition at a specific wavelength in the UV region, which is useful for confirming the presence of this chromophore. mu-varna.bg

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment of this compound Stereoisomers

Since this compound possesses two stereocenters (at C4 and C5), it can exist as different stereoisomers (enantiomers and diastereomers). Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of these stereoisomers. wikipedia.org

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured ECD or ORD spectrum with spectra predicted by quantum chemical calculations for the different possible stereoisomers, the absolute configuration of the molecule can be unambiguously assigned. libretexts.orgyoutube.comchemistrytalk.orgmasterorganicchemistry.com

X-ray Crystallography for Solid-State Structural Determination of this compound and its Cocrystals/Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the absolute configuration of the stereocenters. mdpi.commdpi.com

This technique would definitively establish the relative and absolute stereochemistry of the hydroxyl groups and the conformation of the cyclopentenone ring in the crystalline state. The formation of cocrystals with other molecules can sometimes facilitate the growth of high-quality crystals suitable for X-ray analysis.

Theoretical and Computational Investigations on 4,5 Dihydroxy 3 Propylcyclopent 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and orbital energies.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Descriptors

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive, whereas a larger gap indicates higher stability.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

For a molecule like 4,5-dihydroxy-3-propylcyclopent-2-en-1-one, DFT calculations would be employed to determine these properties. While specific values are not available for this exact compound, studies on other substituted cyclopentenones and chalcones (which share the α,β-unsaturated ketone motif) have utilized these descriptors to predict their reactivity. For instance, a DFT study on a chalcone (B49325) derivative, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, calculated the HOMO-LUMO gap to be around 3.75 eV, indicating its relative stability and reactivity. researchgate.net Similar calculations for this compound would be expected to show the influence of the hydroxyl and propyl groups on the electronic properties of the cyclopentenone core.

Table 1: Illustrative Reactivity Descriptors (Based on Similar Compounds)

| Parameter | Formula | Illustrative Value |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 eV |

| LUMO Energy (ELUMO) | - | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 2.0 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.25 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 eV |

| Chemical Softness (S) | 1 / η | 0.44 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 4.01 eV |

Note: These values are hypothetical and serve to illustrate the output of such a calculation.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is fundamental to its chemical properties, influencing how it interacts with other molecules. Quantum chemical calculations can provide detailed information on this distribution through methods like Mulliken population analysis or by calculating the Molecular Electrostatic Potential (MEP).

The MEP is a three-dimensional map of the electrostatic potential around a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

Computational Prediction of Spectroscopic Data and Comparison with Experimental Results

Computational chemistry allows for the prediction of various spectroscopic properties, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of spectral features.

DFT calculations are commonly used to predict vibrational frequencies. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the normal modes of vibration. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. For this compound, the predicted IR spectrum would show characteristic peaks for the C=O stretch of the ketone, the C=C stretch of the alkene, the O-H stretches of the hydroxyl groups, and the various C-H stretches and bends of the propyl group and the cyclopentenone ring.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can be invaluable in interpreting complex NMR spectra and in distinguishing between different isomers of a molecule.

The prediction of UV-Visible spectra is achieved through methods like Time-Dependent DFT (TD-DFT). This approach calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. For this compound, TD-DFT calculations would likely predict a π→π* transition associated with the conjugated enone system. The position and intensity of this absorption would be influenced by the hydroxyl and propyl substituents.

While no specific computational spectroscopic data for this compound is available, numerous studies on related compounds demonstrate the accuracy and utility of these predictive methods. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions of this compound

While quantum chemical calculations provide insights into the properties of a single, often static, molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The cyclopentenone ring itself can adopt different puckered conformations, such as the envelope and twist forms. scribd.com Furthermore, the propyl side chain and the hydroxyl groups can rotate, leading to a large number of possible conformers. MD simulations can sample these different conformations and determine their relative energies and populations, providing a more realistic picture of the molecule's structure in solution or other environments.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, such as water, one can investigate how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. For this compound, MD simulations in water would reveal the extent of hydrogen bonding between the hydroxyl groups and water molecules, as well as the hydrophobic interactions of the propyl group. These simulations can provide insights into the molecule's solubility and how it might interact with biological macromolecules, such as proteins or nucleic acids.

Modeling of Reaction Pathways and Transition States in Transformations Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

For this compound, computational modeling could be used to investigate a variety of chemical transformations. For example, the reactivity of the α,β-unsaturated ketone system towards nucleophilic addition could be studied. By modeling the approach of a nucleophile to the β-carbon of the cyclopentenone ring, the transition state for this reaction could be located, and the activation energy calculated. This would provide a quantitative measure of the molecule's susceptibility to this type of reaction.

Furthermore, the influence of the hydroxyl and propyl substituents on the reactivity could be investigated. For instance, the hydroxyl groups could participate in intramolecular catalysis, lowering the activation energy of certain reactions. Computational modeling could explore these possibilities by comparing the reaction pathways with and without the participation of the hydroxyl groups.

Studies on the reactions of other cyclopentenone derivatives, such as their reactions with radicals or their photochemical rearrangements, have demonstrated the utility of these computational approaches in understanding reaction mechanisms. acs.orgrsc.org Similar investigations on this compound would provide valuable insights into its chemical behavior and potential applications.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

Mechanistic Biological and Biochemical Studies of 4,5 Dihydroxy 3 Propylcyclopent 2 En 1 One

Metabolomic Profiling and Perturbation Analysis Involving 4,5-Dihydroxy-3-propylcyclopent-2-en-1-one

Metabolomic studies would be essential to understand the systemic effects of this compound. This would involve exposing a biological system, such as a cell culture or a model organism, to the compound and analyzing the subsequent changes in the metabolome.

To identify the metabolic pathways affected by this compound, researchers would typically employ techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. By comparing the metabolic profiles of treated and untreated samples, it would be possible to pinpoint which pathways are significantly altered. For instance, pathways such as glycolysis, the citric acid cycle, lipid metabolism, or amino acid metabolism could be affected. However, no published studies have performed this analysis for this compound.

Investigating the correlation between the endogenous or administered levels of this compound and specific biological states (e.g., disease, stress) would be a key area of research. This would involve quantifying the compound in biological samples from different cohorts. At present, there is no data available that correlates the levels of this specific compound with any biological conditions.

Investigation of Molecular Targets and Ligand-Receptor Interactions

Identifying the direct molecular targets of this compound is crucial to understanding its mechanism of action at a molecular level.

In vitro enzymatic assays would be a primary method to screen for potential interactions between this compound and various enzymes. A panel of key enzymes from different metabolic and signaling pathways would be tested. The results would indicate whether the compound acts as an inhibitor or an activator, and would provide kinetic data such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This information is currently not available for this compound.

To confirm direct interaction with a potential protein target identified from enzyme assays or other screening methods, binding assays would be conducted. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or affinity chromatography using recombinant proteins would quantify the binding affinity (e.g., the dissociation constant, Kd). There are no published binding assay data for this compound.

Cellular Mechanisms of Action in in vitro Model Systems

In vitro studies using cultured cells are fundamental to exploring the cellular responses to this compound. These studies would help to bridge the gap between molecular interactions and physiological effects. This could involve treating various cell lines with the compound and observing changes in cell viability, proliferation, morphology, and gene expression. However, no such studies have been published for this specific compound.

Effects on Signal Transduction Cascades

There is no available research detailing the effects of this compound on specific signal transduction cascades. Studies investigating its interaction with key signaling proteins, such as kinases, phosphatases, or transcription factors, have not been published. Consequently, its potential to modulate pathways like the MAPK/ERK pathway, the PI3K/Akt pathway, or the NF-κB signaling cascade remains uncharacterized.

Modulation of Cellular Homeostasis and Stress Responses

Information regarding the influence of this compound on cellular homeostasis and stress responses is not present in the scientific literature. There are no studies that explore its impact on processes such as the unfolded protein response (UPR), oxidative stress, or the heat shock response. Its potential to act as a pro-oxidant or antioxidant, or to influence the expression of stress-related genes and proteins, has not been investigated.

Structure-Activity Relationship (SAR) Studies for Biological Function based on Stereochemistry and Substituent Variations

Specific structure-activity relationship (SAR) studies for this compound are not available. Research that systematically modifies the stereochemistry of the hydroxyl groups at the 4- and 5-positions or varies the propyl substituent at the 3-position to determine the impact on biological activity has not been reported. Therefore, the key structural features of the molecule responsible for any potential biological function are currently unknown.

Data Table: Summary of Available Research Findings

| Section | Research Focus | Findings for this compound |

| 6.3.1 | Effects on Signal Transduction Cascades | No specific studies found. |

| 6.3.2 | Modulation of Cellular Homeostasis and Stress Responses | No specific studies found. |

| 6.4 | Structure-Activity Relationship (SAR) Studies | No specific studies found. |

Derivatization and Analog Development from 4,5 Dihydroxy 3 Propylcyclopent 2 En 1 One

Synthesis of Structural Analogs and Homologs of 4,5-Dihydroxy-3-propylcyclopent-2-EN-1-one

A thorough search of scientific literature did not yield specific studies detailing the synthesis of structural analogs or homologs of this compound. General methodologies for the synthesis of substituted cyclopentenones are well-established, but their direct application to the generation of a library of analogs based on this specific propyl-substituted scaffold has not been documented in the reviewed literature.

Preparation of Chemically Modified Derivatives for Enhanced Biological Probing

There is no available research detailing the preparation of chemically modified derivatives of this compound for the purpose of enhanced biological probing. Techniques such as the introduction of fluorescent tags, biotinylation, or other reporter molecules, which are common in the study of biologically active compounds, have not been described for this particular molecule in published research.

Development of Prodrug Strategies or Chemical Conjugates for Targeted Delivery

The scientific literature lacks information on the development of prodrug strategies or chemical conjugates for the targeted delivery of this compound. While prodrug design is a common strategy to improve the pharmacokinetic or pharmacodynamic properties of a compound, no such research has been published specifically for this molecule. mdpi.com

Exploration of Isomeric Forms and Their Distinct Academic Research Profiles

While the PubChem database entry specifies the (4R,5S) stereoisomer, there is no academic research available that explores the synthesis, isolation, or differential biological activities of other possible isomeric forms of this compound. The distinct academic research profiles of its potential diastereomers or enantiomers have not been a subject of published studies.

Potential Applications and Future Research Directions of 4,5 Dihydroxy 3 Propylcyclopent 2 En 1 One

Role as a Versatile Synthetic Intermediate in Complex Organic Molecule Synthesis

The cyclopentenone ring is a cornerstone in the synthesis of numerous complex and biologically significant molecules, most notably the prostaglandins (B1171923). acs.org Prostaglandins are lipid compounds that exhibit a wide range of physiological effects, and their synthesis has been a major focus of organic chemistry. The core structure of many prostaglandins is built upon a substituted cyclopentane (B165970) ring, making functionalized cyclopentenones like 4,5-Dihydroxy-3-propylcyclopent-2-en-1-one highly valuable precursors. libretexts.orgyoutube.com

The synthesis of prostaglandins often involves the conjugate addition of side chains to a cyclopentenone core. libretexts.org The dihydroxy functionality in this compound offers multiple sites for chemical modification and can direct the stereochemical outcome of subsequent reactions, a crucial aspect in the synthesis of stereochemically complex molecules. The propyl group at the 3-position can also be a key structural element or a handle for further functionalization.

Beyond prostaglandins, chiral cyclopentenones are key intermediates in the asymmetric synthesis of a variety of natural products and bioactive molecules. acs.org The inherent chirality of this compound, stemming from its two hydroxylated stereocenters, makes it an attractive starting material for enantioselective syntheses. The reactivity of the enone system allows for a diverse range of transformations, including 1,4-conjugate additions, 1,2-additions to the carbonyl group, and functionalization at the α-position to the carbonyl. acs.org

Table 1: Potential Synthetic Transformations of the Cyclopentenone Core

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| 1,4-Conjugate Addition | Organocuprates, Michael donors | Introduction of a side chain at the 3-position |

| 1,2-Addition to Carbonyl | Grignard reagents, Organolithiums | Formation of a tertiary alcohol |

| Epoxidation | m-CPBA, H₂O₂ | Formation of an epoxide |

| Diels-Alder Reaction | Dienes | Construction of fused ring systems |

Applications as a Chemical Probe for Elucidating Biological Mechanisms

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. rsc.org The electrophilic nature of the α,β-unsaturated ketone in cyclopentenones makes them reactive towards nucleophilic residues in proteins, such as cysteine. This reactivity is the basis for the biological activity of many cyclopentenone-containing natural products, including certain prostaglandins. nih.gov

Cyclopentenone prostaglandins (cyPGs) are known to covalently modify proteins, thereby modulating their function. nih.gov This covalent modification can impact various cellular processes, including inflammation and cell proliferation. nih.gov Given its structural similarity to the core of cyPGs, this compound could potentially be developed into a chemical probe. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the molecule, it could be used to identify and study the cellular targets of this class of compounds. Such probes would be invaluable tools for understanding the molecular mechanisms underlying the biological effects of electrophilic lipids. nih.govnih.gov

Potential as a Biomarker Candidate in Advanced Metabolomics Research

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com It provides a functional readout of the physiological state of a cell or organism. Biomarkers, which are measurable indicators of a biological state, are crucial in metabolomics for diagnosing diseases, monitoring disease progression, and assessing therapeutic responses.

While there is no direct evidence linking this compound to specific metabolic pathways that would qualify it as a biomarker, the general class of cyclopentenone-containing lipids, such as prostaglandins, are well-known signaling molecules whose levels can change in response to various physiological and pathological stimuli. nih.gov It is conceivable that derivatives of this compound, or the compound itself, could be products of endogenous metabolic pathways yet to be discovered.

Advanced analytical techniques, such as mass spectrometry-based untargeted metabolomics, could be employed to screen for the presence of this compound and its metabolites in biological samples. mdpi.comnih.gov If its presence and concentration are found to correlate with a specific disease state or physiological condition, it could be developed as a novel biomarker.

Unexplored Chemical Transformations and Synthetic Opportunities

The rich functionality of this compound presents numerous opportunities for exploring novel chemical transformations. The cyclopentenone core is a versatile platform for a wide range of reactions. thieme-connect.com While many standard transformations of α,β-unsaturated ketones are well-established, the interplay of the dihydroxy groups and the propyl substituent in this specific molecule could lead to unique reactivity and the formation of novel molecular architectures.

For instance, the diol functionality could be used to template or direct subsequent reactions on the cyclopentenone ring, leading to highly stereoselective outcomes. The development of new catalytic methods for the functionalization of substituted cyclopentenones is an active area of research. organic-chemistry.org The application of modern synthetic methods, such as C-H activation or photoredox catalysis, to this compound could unlock new synthetic pathways to complex molecules.

Table 2: Potential Unexplored Reactions

| Reaction Class | Specific Transformation | Potential Outcome |

|---|---|---|

| Catalytic Asymmetric Synthesis | Enantioselective conjugate addition | Access to novel chiral building blocks |

| C-H Functionalization | Directing group-assisted C-H activation of the propyl chain | Introduction of new functional groups |

| Photoredox Catalysis | Radical addition to the enone | Formation of complex carbon skeletons |

Interdisciplinary Research Avenues with Materials Science or Catalysis (if applicable to the compound class)

The reactivity of the cyclopentenone moiety also suggests potential applications in materials science and catalysis. For example, the polymerization of cyclopentenone and its derivatives can lead to the formation of novel polymeric materials. digitellinc.com The functional groups on this compound, particularly the hydroxyl groups, could be used to tune the properties of such polymers, for instance, by enabling cross-linking or by providing sites for further modification.

In the field of catalysis, cyclopentanone (B42830) derivatives have been utilized in the development of new catalytic systems. nih.govnih.gov The chiral diol in this compound could serve as a chiral ligand for a metal catalyst, potentially enabling new asymmetric transformations. Furthermore, the cyclopentenone itself could be a substrate for the development of novel catalytic reactions that activate the C-C bonds of the ring system. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 4,5-Dihydroxy-3-propylcyclopent-2-EN-1-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves cyclization of substituted dihydroxy precursors under controlled acidic or basic conditions. For example, analogous cyclopentenones are synthesized via Claisen-Schmidt condensations or aldol reactions, followed by dehydration . Optimization includes varying catalysts (e.g., Lewis acids), temperature gradients (e.g., 60–100°C), and solvent polarity to enhance stereochemical control. Yield improvements require iterative purification steps (e.g., column chromatography) and spectroscopic validation (NMR, IR) to confirm intermediate stability .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should be identified?

Methodological Answer:

- 1H/13C NMR : Identify proton environments near hydroxyl groups (δ 1.5–2.5 ppm for propyl chain; δ 5.0–6.0 ppm for enone protons) and carbonyl carbons (δ 190–210 ppm) .

- IR Spectroscopy : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and conjugated carbonyl (sharp peak ~1650–1750 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate molecular weight and functional groups . Cross-referencing with elemental analysis ensures purity (>95%) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

Methodological Answer: Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25–80°C, followed by HPLC or LC-MS monitoring. Hydroxyl groups in acidic conditions may protonate, leading to keto-enol tautomerism, while alkaline conditions risk oxidation of the cyclopentenone ring. Degradation products (e.g., propyl-substituted diketones) are identified via comparative chromatography with synthesized standards .

Advanced Research Questions

Q. What hydrogen-bonding patterns govern the crystal packing of this compound, and how do they influence solubility and bioavailability?

Methodological Answer: Single-crystal X-ray diffraction reveals O–H···O interactions between hydroxyl and carbonyl groups, forming cyclic dimers or chains. Graph set analysis (e.g., Etter’s rules) classifies motifs like , which correlate with lattice energy and melting points . Solubility is assessed via shake-flask methods in polar/nonpolar solvents, while bioavailability predictions use logP calculations and in vitro permeability assays (e.g., Caco-2 cell models) .

Q. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

Methodological Answer:

- Dose-Response Curves : Establish MIC (Minimum Inhibitory Concentration) and IC50 (cytotoxicity) values using standardized protocols (e.g., CLSI guidelines) .

- Mechanistic Studies : Compare RNA-seq/proteomic profiles of treated microbial vs. mammalian cells to identify selective targets .

- Statistical Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects, cell line variability) .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets, and how can docking results be validated experimentally?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., cyclooxygenase) using force fields (AMBER, CHARMM) and free-energy perturbation (FEP) for affinity predictions .

- Validation : Correlate docking scores (e.g., Glide SP/XP) with SPR (Surface Plasmon Resonance) binding constants or ITC (Isothermal Titration Calorimetry) data .

Methodological Guidance for Data Interpretation

- Handling Contradictions : Apply hypothesis-driven frameworks (e.g., deductive research) to isolate variables. For example, if bioactivity varies between studies, re-test under controlled conditions (fixed pH, temperature) and use ANOVA to assess significance .

- Experimental Design : Use factorial designs (e.g., Taguchi methods) to evaluate multiple parameters (catalyst loading, solvent ratio) simultaneously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.